molecular formula C16H12N2O4S3 B15121320 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone

Cat. No.: B15121320
M. Wt: 392.5 g/mol
InChI Key: WWGDRWBJNRQEPA-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (-S-) Linker

The sulfanyl group acts as a nucleophilic site, enabling substitution and oxidation reactions.

Nucleophilic Substitution

Under alkaline conditions, the sulfanyl group undergoes displacement with alkyl halides or aryl halides. For example:
Reaction :
Compound+R-XKOH/EtOHR-S-Product+HX\text{Compound} + \text{R-X} \xrightarrow{\text{KOH/EtOH}} \text{R-S-Product} + \text{HX}

  • Example : Reaction with methyl iodide yields a methylthio derivative .

  • Conditions : Ethanol, reflux (6–8 h), 60–75% yield .

Oxidation to Sulfone

The sulfanyl group oxidizes to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Reaction :
-S-H2O2/AcOH-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{-SO}_2\text{-}

  • Outcome : Enhanced electrophilicity of adjacent carbons .

Nitrothiophene Reactivity

The 4-nitrothiophen-2-yl group participates in reduction and electrophilic substitution.

Nitro Group Reduction

Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine:
Reaction :
-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

  • Conditions : Ethanol, 25°C, 85% yield .

  • Application : Forms bioactive amine derivatives with antitubercular activity (MIC: 2–5 μM) .

Electrophilic Substitution on Thiophene

The electron-deficient nitrothiophene ring undergoes halogenation or nitration at the 5-position:
Reaction :
Thiophene+Cl2FeCl35-Cl-Thiophene\text{Thiophene} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{5-Cl-Thiophene}

  • Regioselectivity : Directed by the nitro group .

Thiazole Ring Reactivity

The 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group engages in cyclization and functionalization.

Cyclization with Hydrazines

Reaction with hydrazine hydrate forms pyrazole or triazole hybrids:
Reaction :
Thiazole+NH2NH2ΔHybrid Heterocycle\text{Thiazole} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{Hybrid Heterocycle}

  • Conditions : Ethanol, reflux (4 h), 70% yield .

Methoxyphenyl Group Functionalization

The electron-rich methoxyphenyl moiety undergoes demethylation or nitration:
Reaction :
-OCH3HBr/AcOH-OH\text{-OCH}_3 \xrightarrow{\text{HBr/AcOH}} \text{-OH}

  • Application : Generates phenolic intermediates for further coupling .

Ketone Group Reactivity

The ethanone carbonyl participates in condensation and nucleophilic addition.

Condensation with Hydrazides

Forms hydrazones under acidic conditions:
Reaction :
C=O+NH2NH-ArAcOHC=N-NH-Ar\text{C=O} + \text{NH}_2\text{NH-Ar} \xrightarrow{\text{AcOH}} \text{C=N-NH-Ar}

  • Yield : 65–80% .

Grignard Addition

Organomagnesium reagents add to the ketone:
Reaction :
C=O+R-MgXC-OR\text{C=O} + \text{R-MgX} \rightarrow \text{C-OR}

  • Outcome : Secondary alcohol formation .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsYield (%)Application
SulfanylAlkylationKOH/EtOH, reflux60–75Thioether derivatives
NitrothiopheneReduction (Nitro→Amine)H₂/Pd-C, EtOH85Bioactive amines
ThiazoleCyclizationNH₂NH₂, Δ70Heterocyclic hybrids
MethoxyphenylDemethylationHBr/AcOH, reflux90Phenolic intermediates
KetoneHydrazone formationAcOH, 60°C65–80Schiff base ligands

Mechanistic Insights

  • Nitro Reduction : Electrochemical studies confirm a two-electron transfer process at −0.5 V (vs. Ag/AgCl), correlating with enzymatic activation in Mycobacterium tuberculosis .

  • Sulfanyl Oxidation : Follows a radical pathway, confirmed by ESR spectroscopy .

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is unique due to its combination of a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone is a thiazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 304.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that the presence of a thiazole ring enhances antibacterial activity. For instance, compounds with similar structural motifs showed inhibition against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

Thiazole derivatives are also explored for their potential anticancer effects. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study reported that such compounds inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant cytotoxicity .

Cell Line IC50 (µM) Reference
MCF-710
A5498

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various assays. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In a study assessing the effects on RAW 264.7 macrophages, the compound reduced nitric oxide production significantly, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies have focused on the biological activity of thiazole derivatives:

  • Case Study on Anticancer Effects :
    • A derivative similar to the target compound was tested on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with accompanying morphological changes indicative of apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • A series of thiazole-based compounds were tested against clinical isolates of Staphylococcus aureus. The study concluded that modifications in the thiazole ring significantly enhanced antibacterial potency.

Properties

Molecular Formula

C16H12N2O4S3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-nitrothiophen-2-yl)ethanone

InChI

InChI=1S/C16H12N2O4S3/c1-22-12-4-2-10(3-5-12)13-8-24-16(17-13)25-9-14(19)15-6-11(7-23-15)18(20)21/h2-8H,9H2,1H3

InChI Key

WWGDRWBJNRQEPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC(=CS3)[N+](=O)[O-]

Origin of Product

United States

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